N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide
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Overview
Description
The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a related compound . It has a molecular weight of 247.72 .
Molecular Structure Analysis
The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . This can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis
The related compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” has a molecular weight of 247.72 . Another related compound, “(1,1-dioxo-1lambda6-thiolan-3-yl)urea”, has a molecular weight of 178.21 and a melting point of 195-200°C .Scientific Research Applications
Applications in Chemical Synthesis
Sulfonamide compounds have been utilized as catalysts and reagents in a variety of chemical reactions. For instance, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) have been reported as novel catalytic reagents for the silylation of alcohols, phenols, and thiols using hexamethyldisilazane, with or without solvent, and also under microwave irradiation (Ghorbani‐Vaghei et al., 2006). These catalysts facilitate efficient reactions under mild conditions, demonstrating the role of sulfonamides in enhancing chemical synthesis processes.
Environmental Applications
Sulfonamides have also been investigated for their potential environmental applications, particularly in the detection and analysis of environmental pollutants. A study demonstrated the development of a method for the highly sensitive determination of sulfonamide antibiotics in water samples, utilizing micro-solid phase extraction combined with high-performance liquid chromatography. This method, which uses surfactant sodium dodecylbenzene sulfonate to enhance extraction performance, highlights the importance of sulfonamide compounds in environmental monitoring and analysis (Zhou & Fang, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-2-10-3-5-12(6-4-10)19(16,17)13-11-7-8-18(14,15)9-11/h3-6,11,13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQAAQOLLUDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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